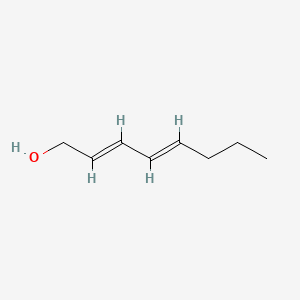

5-ethynyl-2-methyl-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Ethynyl-2-methyl-1,3-thiazole is a derivative of thiazole, a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . The 5-ethyl-2-methylthiazole has a molecular weight of 127.21 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system . Various 2,5-diarylthiazole derivatives have been synthesized in good yields . In one study, a series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives were synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole .Molecular Structure Analysis

The molecular structure of 5-ethyl-2-methylthiazole is characterized by significant pi-electron delocalization and has some degree of aromaticity . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Chemical Reactions Analysis

Thiazoles are characterized by their reactivity towards electrophilic substitution at the C5 position and nucleophilic substitution at the C2 position . They are also known to undergo reactions with aryl bromides under the influence of a palladium catalyst .Physical And Chemical Properties Analysis

5-Ethyl-2-methylthiazole is a liquid at room temperature . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . Its boiling point is between 116 to 118 °C .Aplicaciones Científicas De Investigación

5-ethynyl-2-methyl-1,3-thiazole has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of heterocyclic compounds, and it has been used as an intermediate for the synthesis of a variety of bioactive compounds. This compound has also been used as a substrate in enzymatic reactions and as a ligand in coordination chemistry.

Mecanismo De Acción

Target of Action

Thiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites . The thiazole ring’s aromaticity allows it to participate in π-π stacking interactions, hydrogen bonding, and other types of non-covalent interactions, which can contribute to its binding with biological targets .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways, depending on their specific targets . For instance, some thiazole derivatives can affect the synthesis of neurotransmitters, such as acetylcholine .

Pharmacokinetics

Thiazole derivatives, in general, are known to have diverse solubility profiles, which can influence their bioavailability .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 5-ethynyl-2-methyl-1,3-thiazole in lab experiments include its versatility, its availability, and its low cost. It is a versatile building block for the synthesis of a variety of heterocyclic compounds, and it is commercially available at a low cost. The main limitation of using this compound in lab experiments is its instability in air and light.

Direcciones Futuras

For the use of 5-ethynyl-2-methyl-1,3-thiazole include its use in the synthesis of more complex heterocyclic compounds, its use in the synthesis of new bioactive compounds, its use as a substrate in enzymatic reactions, and its use as a ligand in coordination chemistry. In addition, this compound could be used to develop new catalysts for organic reactions and to develop new methods for the synthesis of complex molecules.

Métodos De Síntesis

5-ethynyl-2-methyl-1,3-thiazole is commercially available, but it can also be synthesized from a variety of starting materials. One method for the synthesis of this compound involves the reaction of ethynylmagnesium bromide with 2-methyl-1,3-thiazole-4-carboxylic acid in the presence of a base. Another method involves the reaction of a Grignard reagent with 2-methyl-1,3-thiazole-4-carboxaldehyde in the presence of a base.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 5-ethynyl-2-methyl-1,3-thiazole can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "2-methyl-1,3-thiazole", "acetylene", "sodium amide", "diethyl ether", "chloroform", "sulfuric acid", "sodium bicarbonate" ], "Reaction": [ "Step 1: 2-methyl-1,3-thiazole is reacted with sodium amide in diethyl ether to form the sodium salt of 2-methyl-1,3-thiazole.", "Step 2: Acetylene is reacted with the sodium salt of 2-methyl-1,3-thiazole in diethyl ether to form 5-ethynyl-2-methyl-1,3-thiazole.", "Step 3: The crude product is purified by extraction with chloroform and washing with water.", "Step 4: The purified product is treated with sulfuric acid to remove any remaining impurities.", "Step 5: The product is washed with sodium bicarbonate to neutralize any remaining acid and then dried to yield 5-ethynyl-2-methyl-1,3-thiazole." ] } | |

Número CAS |

1428445-99-1 |

Fórmula molecular |

C6H5NS |

Peso molecular |

123.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one](/img/structure/B6155408.png)